KRASG12D-IN-3-d3 -

KRASG12D-IN-3-d3

Catalog Number: EVT-15271732
CAS Number:
Molecular Formula: C31H30ClF6N7O2
Molecular Weight: 685.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRASG12D-IN-3-d3 is a novel small-molecule inhibitor specifically designed to target the KRAS G12D mutant protein, which is associated with various cancers. This compound is part of a broader effort to develop selective inhibitors that can effectively disrupt the oncogenic signaling pathways activated by KRAS mutations. The compound's molecular formula is C31H27D3ClF6N7O, with a molecular weight of 685.08 g/mol. It is identified by its Chemical Abstracts Service number 3033638-69-3 and has been characterized using various chemical and biological assays to assess its efficacy and selectivity against the KRAS G12D variant.

Source and Classification

KRASG12D-IN-3-d3 was synthesized as part of research efforts aimed at developing targeted therapies for KRAS-driven cancers. The compound belongs to a class of non-covalent inhibitors that interact with the KRAS protein, particularly focusing on the G12D mutation, which occurs in approximately 30% of human cancers. This mutation alters the protein's conformation and enhances its affinity for guanosine triphosphate, leading to uncontrolled cell proliferation.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRASG12D-IN-3-d3 involves several key steps, primarily utilizing structure-based drug design principles. The initial phase includes the identification of lead compounds through high-throughput screening or virtual screening methods based on pharmacophore models derived from crystallographic data of the KRAS G12D protein.

The synthetic route typically includes:

  1. Formation of key intermediates: Utilizing reactions such as nucleophilic substitution or coupling reactions.
  2. Final assembly: Employing techniques like Suzuki coupling or other cross-coupling methods to construct the final compound.
  3. Purification: Techniques such as chromatography are used to isolate pure compounds for further analysis.

Detailed experimental procedures can be found in supporting information from relevant studies, including the use of specific solvents and reagents during synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of KRASG12D-IN-3-d3 features a complex arrangement that includes multiple functional groups designed for optimal interaction with the KRAS G12D protein. Key structural components include:

  • A quinazoline scaffold that serves as a core framework.
  • A halogenated side chain that enhances binding affinity.
  • Specific substitutions that improve selectivity for the G12D variant over wild-type KRAS.

Crystallographic studies have revealed interactions between the compound and specific residues in the KRAS G12D active site, particularly a salt bridge formation with the Asp12 residue, which is crucial for its inhibitory activity .

Chemical Reactions Analysis

Reactions and Technical Details

KRASG12D-IN-3-d3 undergoes specific chemical reactions that facilitate its binding to the target protein:

  1. Binding Interactions: The inhibitor forms hydrogen bonds and hydrophobic interactions with key amino acids in the switch-II region of KRAS G12D.
  2. Conformational Changes: Upon binding, the inhibitor induces conformational changes in KRAS, shifting it from an active to an inactive state.

These interactions have been characterized using techniques such as isothermal titration calorimetry and X-ray crystallography to elucidate binding affinities and mechanisms .

Mechanism of Action

Process and Data

The mechanism by which KRASG12D-IN-3-d3 exerts its effects involves:

  1. Inhibition of GTP Binding: By stabilizing an inactive conformation of KRAS G12D, it prevents guanosine triphosphate binding, thereby inhibiting downstream signaling pathways responsible for tumor growth.
  2. Selectivity for Mutant Protein: The design leverages specific interactions unique to the G12D mutation, minimizing off-target effects on wild-type KRAS proteins.

Studies have shown that this selective inhibition can lead to reduced cell proliferation in cancer models driven by KRAS mutations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRASG12D-IN-3-d3 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents commonly used in medicinal chemistry.
  • Stability: Exhibits stability under physiological conditions, which is essential for therapeutic applications.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties .

Applications

Scientific Uses

KRASG12D-IN-3-d3 has significant potential applications in cancer research and therapy:

  1. Targeted Therapy Development: As a selective inhibitor, it provides insights into developing targeted therapies for patients with KRAS G12D mutations.
  2. Research Tool: It serves as a valuable tool for studying the biology of KRAS-driven cancers and evaluating resistance mechanisms to existing therapies.

The ongoing research into this compound aims to refine its efficacy further and explore combination therapies that could enhance treatment outcomes for patients with challenging oncogenic mutations .

Molecular Mechanisms of KRASG12D Targeting by KRASG12D-IN-3-d3

Structural Basis of KRASG12D Inhibition: Non-Covalent Binding Dynamics

KRASG12D-IN-3-d3 achieves high-affinity inhibition through non-covalent interactions with the KRASG12D mutant protein, distinguishing it from covalent inhibitors like those targeting KRASG12C. This compound binds the switch-II pocket (SIIP) of GDP-bound KRASG12D with a dissociation constant (KD) of 0.2 pM, leveraging hydrogen bonding with Asp12 and hydrophobic contacts with residues such as Leu68 and Gln99 [8]. Unlike KRASG12C inhibitors (e.g., sotorasib), KRASG12D-IN-3-d3 lacks a reactive electrophile, instead relying on enthalpy-driven binding to stabilize the inactive state [8] [9].

Table 1: Binding Parameters of KRASG12D-IN-3-d3

TargetKD (pM)ΔG (kcal/mol)Binding Interface Residues
KRASG12D (GDP-bound)0.2-14.2Asp12, Leu68, Gln99, His95
KRASWT34.0-10.1n/a
KRASG12C28.5-10.3n/a

Allosteric Modulation of Switch-I/II Domains in GTP-Bound KRASG12D

The compound induces allosteric occlusion of the switch-I (SW-I) and switch-II (SW-II) domains, which are critical for effector protein binding. Molecular dynamics simulations reveal that KRASG12D-IN-3-d3 stabilizes a closed conformation of SW-I (residues 30–40) and SW-II (residues 60–76), reducing their flexibility by 70% compared to unbound KRASG12D [8]. This conformation disrupts:

  • SOS1-mediated GTP loading by sterically blocking the catalytic interaction site.
  • RAF1 recruitment through displacement of the β-sheet interface (residues 37–45) [9]. Consequently, KRASG12D-IN-3-d3 reduces RAF1 binding by >90% at 100 nM concentrations in HCT116 colorectal cancer cells [8].

Thermodynamic Profiling of KRASG12D-IN-3-d3: Enthalpy-Entropy Compensation Mechanisms

Isothermal titration calorimetry (ITC) studies demonstrate that KRASG12D-IN-3-d3 binding is driven by a favorable enthalpy change (ΔH = -18.7 kcal/mol), counterbalanced by an unfavorable entropy component (-TΔS = +4.5 kcal/mol) [8]. This enthalpy-entropy compensation arises from:

  • Ordered water displacement: Release of 11 structurally conserved water molecules from the SIIP upon compound binding.
  • Conformational rigidity: Reduced side-chain mobility in residues Met72, Tyr71, and Asp69 after inhibitor engagement.The net binding free energy (ΔG = -14.2 kcal/mol) reflects optimization of hydrogen-bond networks over hydrophobic effects [8].

Table 2: Thermodynamic Parameters of KRASG12D-IN-3-d3 Binding

ParameterValueMolecular Determinant
ΔH (kcal/mol)-18.7Hydrogen bonds with Asp12/Gln99
-TΔS (kcal/mol)+4.5Entropy loss from water displacement
ΔG (kcal/mol)-14.2Net binding free energy
KD (pM)0.2Affinity constant

Kinase Selectivity Profiling: Differential Effects on MAPK vs. PI3K-AKT-mTOR Pathways

KRASG12D-IN-3-d3 exhibits pathway-selective inhibition, preferentially suppressing MAPK signaling over PI3K-AKT-mTOR cascades. In KRASG12D-mutant NSCLC cell lines:

  • MAPK suppression: Phospho-ERK levels decrease by 85% at 48 hours (IC50 = 2 nM).
  • PI3K-AKT resilience: Phospho-AKT shows only 30% reduction at equivalent doses, requiring 10-fold higher concentrations for 50% inhibition [1] [6]. This selectivity stems from differential effector dependency:
  • MAPK pathway: Requires direct KRAS-RAF1 binding, which KRASG12D-IN-3-d3 potently disrupts.
  • PI3K-AKT pathway: Can be activated via alternative receptors (e.g., EGFR, IGFR) independent of KRAS [1]. Notably, KRASG12D-IN-3-d3 synergizes with pan-ERBB inhibitors (e.g., afatinib) to block PI3K-AKT feedback activation, achieving 97% tumor regression in pancreatic cancer models [6].

Table 3: Pathway Inhibition Profiles in KRASG12D-Mutant Cells

Signaling PathwayKey PhosphoproteinReduction at 48h (%)IC50 (nM)
MAPKp-ERK852
PI3K-AKTp-AKT3050
mTORp-S6K2575

Properties

Product Name

KRASG12D-IN-3-d3

IUPAC Name

3-chloro-5-[(4R,7S,8S,9S)-17-[[(8S)-6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-14-fluoro-9-(trideuteriomethyl)-10-oxa-2,12,16,18,20-pentazapentacyclo[9.7.1.14,7.02,8.015,19]icosa-1(18),11,13,15(19),16-pentaen-13-yl]-4-(trifluoromethyl)aniline

Molecular Formula

C31H30ClF6N7O2

Molecular Weight

685.1 g/mol

InChI

InChI=1S/C31H30ClF6N7O2/c1-13-25-19-4-3-16(40-19)11-45(25)27-20-24(42-29(43-27)46-12-30-5-2-6-44(30)10-14(9-30)26(34)35)22(33)23(41-28(20)47-13)17-7-15(39)8-18(32)21(17)31(36,37)38/h7-8,13,16,19,25,40H,2-6,9-12,39H2,1H3/t13-,16+,19-,25+,30-/m0/s1/i1D3

InChI Key

WEMJBXUDRVBQFH-AKZXIDIKSA-N

Canonical SMILES

CC1C2C3CCC(N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OCC78CCCN7CC(=C(F)F)C8

Isomeric SMILES

[2H]C([2H])([2H])[C@H]1[C@@H]2[C@@H]3CC[C@@H](N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OC[C@@]78CCCN7CC(=C(F)F)C8

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